

Application Notes and Protocols: The Role of Benzhydrylamides in Pharmacochemical Studies

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Compound of Interest

Compound Name: Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and pharmacological relevance of benzhydrylamides and their derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antiviral, and antihistaminic properties. The protocols and data presented herein are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

The benzhydrylamide scaffold, characterized by a diphenylmethylamine moiety connected to a carbonyl group, is a privileged structure in drug discovery. Its unique three-dimensional conformation allows for effective interaction with a variety of biological targets. By modifying the substituents on the aromatic rings and the acyl group, a vast chemical space can be explored, leading to the identification of compounds with high potency and selectivity. These notes will detail key synthetic methodologies, present pharmacological data, and illustrate the mechanisms of action for representative benzhydrylamide derivatives.

Data Presentation

The following tables summarize the quantitative data on the pharmacological activity of various benzhydrylamide and related derivatives.

Table 1: Anticancer Activity of Benzhydrol and Benzimidazole Derivatives

Compound	Cancer Cell Line	IC50 (μM)	Reference
Benzhydrol analogue 3b	MDA-MB-231 (Breast)	1.19 ± 0.78 (72 hr)	[1]
Benzhydrol analogue 3b	MDA-MB-231 (Breast)	15.84 ± 1.01 (48 hr)	[1]
Benzimidazole derivative 11	HL-60 (Leukemia)	16.80	[2]
Benzimidazole derivative 11	Z138 (Lymphoma)	18.50	[2]
Benzimidazole derivative 11	DND-41 (Leukemia)	19.20	[2]
Benzimidazole derivative 10	HL-60 (Leukemia)	19.90	[2]
Benzimidazole derivative 10	Z138 (Lymphoma)	18.00	[2]
Benzimidazole derivative 10	DND-41 (Leukemia)	18.50	[2]
Benzimidazole derivative 4c	Leukemia Subpanel (Average)	Selective (Ratio: 5.96)	[3]
Benzimidazole derivative 4e	BRAFV600E	0.20 ± 0.02	[3]
Benzimidazole derivative 4c	BRAFV600E	0.31 ± 0.07	[3]
Benzenesulfonamide derivative 12d	MDA-MB-468 (Breast)	3.99 ± 0.21	[4]
Benzenesulfonamide derivative 12i	MDA-MB-468 (Breast)	1.48 ± 0.08	[4]

Table 2: Antiviral Activity of Benzamide Derivatives

Compound	Virus	Cell Line	EC50 (μM)	Reference
AH0109	HIV-1	C8166 T cells	0.7	[5][6]

Table 3: Aromatase Inhibitory Activity of Benzimidazole Derivatives

Compound	IC50 (μM)	Reference
Benzimidazole-triazolothiadiazine 5e	0.032 ± 0.042	[7]
Letrozole (Reference)	0.024 ± 0.001	[7]

Experimental Protocols

Protocol 1: Synthesis of N-Benzhydrylbenzamide

This protocol describes the N-acylation of benzhydrylamine with benzoyl chloride to yield N-benzhydrylbenzamide.

Materials:

- Benzhydrylamine
- Benzoyl chloride
- Triethylamine
- Anhydrous Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask

- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath

Procedure:

- **Reaction Setup:** To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add benzhydramine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM, approximately 10 mL per mmol of amine).
- **Addition of Base:** Add triethylamine (1.1 eq) to the solution.
- **Cooling:** Cool the reaction mixture to 0 °C using an ice bath.
- **Addition of Benzoyl Chloride:** Dissolve benzoyl chloride (1.05 eq) in anhydrous DCM (approximately 5 mL per mmol) and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-benzhydramine.

Protocol 2: Multicomponent Synthesis of 1-Amidoalkyl-2-naphthols

This protocol outlines a one-pot, three-component reaction for the synthesis of 1-amidoalkyl-2-naphthols, which are precursors and structural analogs of benzhydrylamides.

Materials:

- β -naphthol
- Aromatic aldehyde (e.g., benzaldehyde)
- Amide (e.g., acetamide or benzamide)
- Catalyst (e.g., SO_3H -carbon, Tetrachlorosilane)
- Solvent (if required, though many protocols are solvent-free)

General Procedure (Solvent-Free):

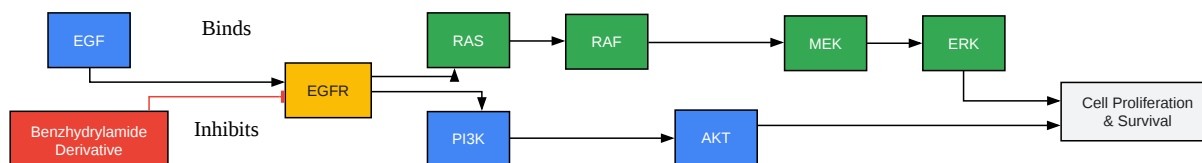
- In a round-bottom flask, combine β -naphthol (1 mmol), the aromatic aldehyde (1 mmol), the amide (1.2 mmol), and the catalyst (e.g., 5 wt% of aldehyde for SO_3H -carbon).
- Heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring for the appropriate time (e.g., 30 minutes).
- Monitor the reaction by TLC.
- Upon completion, cool the reaction mixture and add water to precipitate the crude product.
- Filter the solid, wash with water, and dry.
- The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Signaling Pathways and Mechanisms of Action

Benzhydrylamide derivatives exert their pharmacological effects through various mechanisms, often by inhibiting key enzymes in cellular signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[8] Certain benzimidazole derivatives with structural similarities to benzhydramides have been shown to inhibit EGFR, thereby blocking these pro-cancerous signals.[9][10]

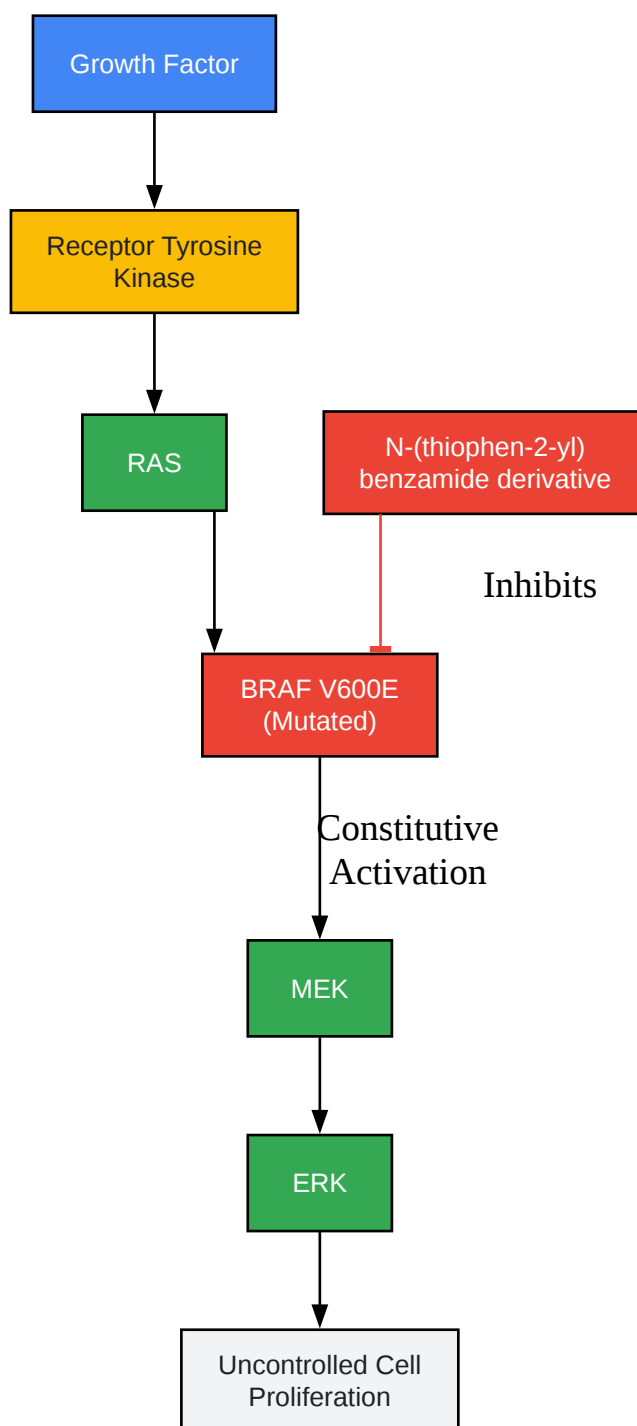


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Caption: EGFR signaling pathway and its inhibition by a benzhydramide derivative.

BRAF V600E Signaling Pathway

The BRAF kinase is a key component of the MAPK/ERK signaling pathway. The V600E mutation leads to constitutive activation of BRAF, promoting uncontrolled cell growth. N-(thiophen-2-yl) benzamide derivatives have been identified as inhibitors of BRAF V600E.[11]
[12]

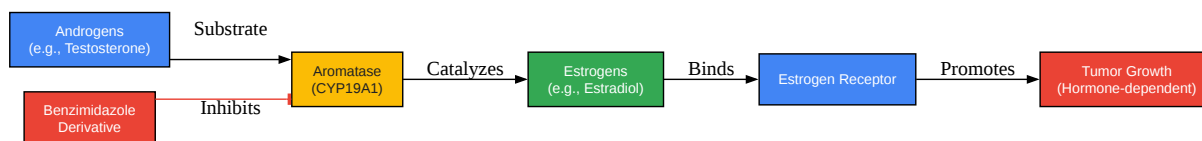


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Caption: BRAF V600E signaling pathway and its inhibition.

Aromatase Action and Inhibition

Aromatase is a key enzyme in estrogen biosynthesis, converting androgens to estrogens. In hormone-dependent breast cancers, inhibiting aromatase is a crucial therapeutic strategy. Benzimidazole derivatives have shown potential as aromatase inhibitors.[7]



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Caption: Aromatase-mediated estrogen synthesis and its inhibition.

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